Cesium propionate

Overview

Description

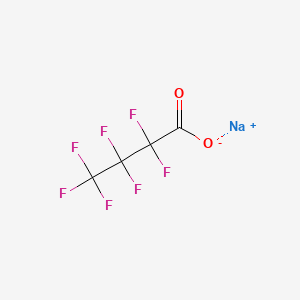

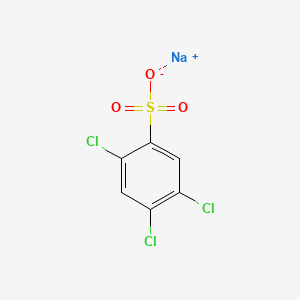

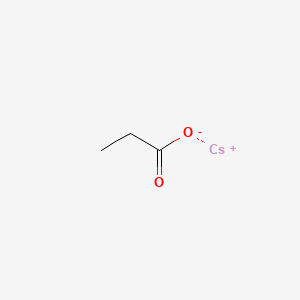

Cesium propionate is a compound with the formula C3H5CsO2 . It has a molecular weight of 205.9761 . It is used as a pharmaceutical intermediate and as an epoxide cleavage and inversion reagent .

Molecular Structure Analysis

The linear formula of Cesium propionate is C2H5CO2Cs · xC2H5CO2H . The compound’s molecular weight is 207.99 .Chemical Reactions Analysis

Cesium propionate has been investigated for its solubility, nucleophilic reactivity, and degree of ion pairing in dimethylformamide (DMF) and, in some cases, dimethyl sulfoxide (DMSO) solutions .Physical And Chemical Properties Analysis

Cesium propionate is a powder and chunk composition . It has a degree of hydration of ≤1 and a melting point of 160 °C (lit.) .Scientific Research Applications

Solubility and Reactivity in Organic Solvents

Cesium propionate has been studied for its solubility and nucleophilic reactivity in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Research using ^133Cs NMR suggests that the cesium ion in cesium propionate is almost completely solvated, and the carboxylates are highly reactive. This has implications for macrocyclization processes in organic synthesis (Dijkstra, Kruizinga, & Kellogg, 1987).

Detection of Cesium Ions

Cesium propionate's properties are leveraged in developing optical sensors for detecting cesium ions. Fluorescent optical chemosensors that utilize cesium ions, including cesium propionate, are significant for non-destructive, sensitive biological and environmental monitoring (Kumar, Leray, & Depauw, 2016).

Separation Technology

Research into the separation of cesium, including compounds like cesium propionate, has focused on techniques like precipitation, ion-exchange, and extraction. Novel extraction reagents and materials for cesium separation are key areas of future research, indicating the importance of understanding compounds like cesium propionate in these processes (Xi-ping, 2010).

Role in Electrochemistry

The cesium ion from cesium propionate plays a crucial role in electrochemical processes. For instance, it directs the formation of solid electrolyte interphase on graphite anodes in certain electrolytes, influencing battery performance and stability. This highlights cesium propionate's relevance in advanced battery technologies (Xiang et al., 2015).

Applications in Mass Spectrometry

Cesium propionate's ions have been used in mass spectrometry for the production of feed ions necessary for Fourier transform mass spectra, indicating its utility in analytical chemistry and diagnostics (Castro & Russell, 1984).

Environmental and Biological Applications

Research shows the potential of cesium, including cesium propionate, in the detection and removal of cesium ions from environmental and biological systems. This includes the development of materials and methods for adsorbing cesium ions from contaminated water and soil, which is critical for environmental safety and health (Jianlong Wang & Zhuang, 2020).

Nuclear Waste Management

Cesium propionate's properties are relevant in managing nuclear waste, particularly in the context of cesium separation from radioactive waste. This involves techniques like solvent extraction, membrane separation, and adsorption, crucial for mitigating the impact of radioactive cesium on the environment (Kitamura & Kirishima, 2015).

Soil Erosion and Sedimentation Studies

Radioactive cesium isotopes, which include derivatives of cesium propionate, are used as tracers in soil erosion and sedimentation studies. These isotopes help in measuring soil loss and mapping sediment accumulation, providing valuable data for environmental and agricultural management (Ritchie & Mchenry, 1990).

Photovoltaics and Solar Cells

The cesium ion, a component of cesium propionate, is used in the development of cesium-based perovskite solar cells. These solar cells demonstrate better thermal stability and are essential for sustainable energy technologies (Lau et al., 2017).

Water Purification

Cesium propionate's derivatives are utilized in developing adsorbents for water purification, specifically for removing cesium ions from drinking water. This is vital for ensuring safe drinking water in areas affected by nuclear contamination (Guan-Ru Chen et al., 2015).

Safety and Hazards

Cesium propionate can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of exposure, immediate medical attention is required .

properties

IUPAC Name |

cesium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSHUAKOJGWRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635664 | |

| Record name | Caesium propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38869-24-8 | |

| Record name | Caesium propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium propionate, compound with propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)